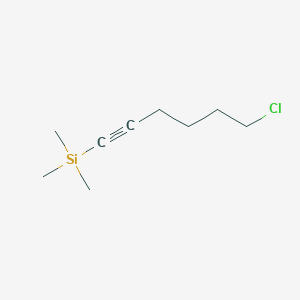
(6-Chlorohex-1-yn-1-yl)trimethylsilane
Descripción general
Descripción
“(6-Chlorohex-1-yn-1-yl)trimethylsilane” is a chemical compound with the molecular formula C9H17ClSi . It has a molecular weight of 188.77 g/mol . The IUPAC name for this compound is 6-chlorohex-1-ynyl (trimethyl)silane .
Synthesis Analysis
The synthesis of “(6-Chlorohex-1-yn-1-yl)trimethylsilane” involves a multi-step reaction . The first stage involves the reaction of trimethylsilylacetylene with n-butyllithium in tetrahydrofuran at 0℃ for 0.5h under an inert atmosphere . The second stage involves the addition of 1-chloro 4-iodobutane in tetrahydrofuran at 20℃ for 12h .Molecular Structure Analysis
The InChI code for “(6-Chlorohex-1-yn-1-yl)trimethylsilane” is 1S/C9H17ClSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 . The Canonical SMILES for this compound is CSi©C#CCCCCCl .Physical And Chemical Properties Analysis
“(6-Chlorohex-1-yn-1-yl)trimethylsilane” has a molecular weight of 188.77 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 188.0788048 g/mol . The topological polar surface area is 0 Ų . The compound has a complexity of 155 .Aplicaciones Científicas De Investigación
Intermetal Dielectrics in Microelectronics
Trimethylsilane-based materials, including variants like (6-Chlorohex-1-yn-1-yl)trimethylsilane, are significant in the fabrication of dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These materials are crucial in developing low permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced microelectronic devices (Loboda, 1999).
Chemical Synthesis and Organic Chemistry
In organic chemistry, compounds like (6-Chlorohex-1-yn-1-yl)trimethylsilane are used in various synthetic applications. For instance, the reaction involving 6-trimethylsilylhex-1-en-5-yne demonstrates its utility in forming compounds like trimethylsilylmethylenecyclopentane, showcasing its versatility in synthesizing cyclic compounds (Miller & Negishi, 1984).
Material Science and Nanotechnology
In material science, trimethylsilane-based compounds are used to synthesize various novel materials. For instance, unsymmetrically substituted pyrene derivatives were synthesized using (6-bromo-3,8-dibutylpyren-1-yl)trimethylsilane as a key precursor. Such derivatives have potential applications in developing new materials with unique properties (Sato et al., 2011).
Organometallic Chemistry
In organometallic chemistry, the study of reactions involving trimethylsilane derivatives has contributed to understanding reaction mechanisms and bonding in organometallic compounds. For example, research on the interaction of "bare" Co+ cations with ω-silyl-substituted alkane nitriles has provided insights into bond activation and reaction selectivity, enhancing the understanding of metal-mediated chemical processes (Hornung et al., 1997).
Polymer Chemistry
Trimethylsilane derivatives are also important in polymer chemistry. Studies on the polymerization of 2,2,6-trimethyl-6-alkyl(aryl)-1-oxa-2,6-disilacyclohexanes, for example, have contributed to the development of new polymers and understanding of polymerization mechanisms (Andrianov et al., 1971).
Propiedades
IUPAC Name |
6-chlorohex-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAWKVDCACQTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

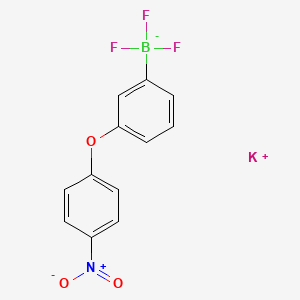
![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3392521.png)
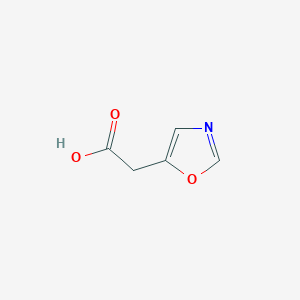

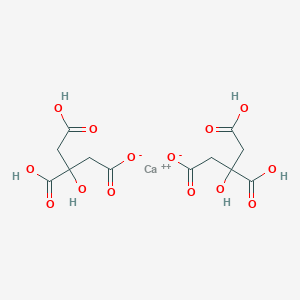



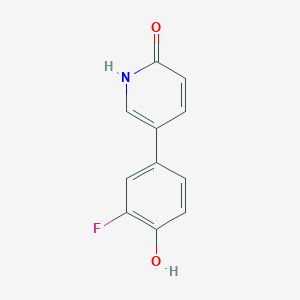
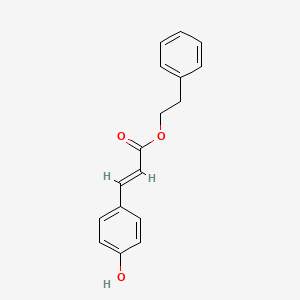
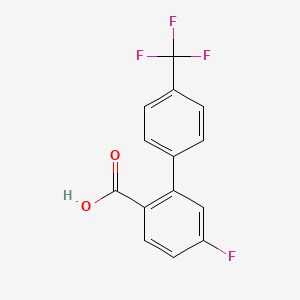
![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)
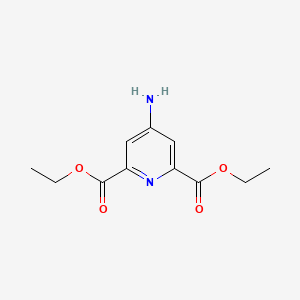
![3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B3392617.png)